molecular formula C28H34N4O4S2 B2465022 6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 681184-31-6

6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2465022
CAS No.: 681184-31-6
M. Wt: 554.72
InChI Key: HLRZIOXAOGRZMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, while the sulfamoyl and benzamido groups could be added using appropriate sulfonyl and acyl chlorides . The tetrahydrothieno[2,3-c]pyridine moiety could potentially be synthesized via a cyclization reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could undergo reactions at the benzylic position, such as free radical bromination or nucleophilic substitution . The sulfamoyl and benzamido groups could participate in various substitution or elimination reactions.

Scientific Research Applications

Potential in Central Nervous System (CNS) Drug Synthesis Compounds containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which are common in the structure of the mentioned compound, have been identified as functional groups potentially serving as lead molecules for the synthesis of compounds with CNS activity. This highlights their significance in addressing CNS disorders (Saganuwan, 2017).

Role in Asymmetric N-Heterocycle Synthesis Chiral sulfinamides, similar in functionality to parts of the compound , are known as excellent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, in particular, has been used extensively in the asymmetric synthesis of N-heterocycles, demonstrating the compound's potential relevance in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics (Philip et al., 2020).

Optoelectronic Applications The presence of heterocyclic structures in compounds has also been associated with significant applications in optoelectronics. Quinazolines and pyrimidines, for instance, have been used in the fabrication of materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. This suggests potential optoelectronic applications for the compound , given its structural complexity and the presence of similar heterocyclic features (Lipunova et al., 2018).

Properties

IUPAC Name

6-benzyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4S2/c1-3-5-16-32(4-2)38(35,36)22-13-11-21(12-14-22)27(34)30-28-25(26(29)33)23-15-17-31(19-24(23)37-28)18-20-9-7-6-8-10-20/h6-14H,3-5,15-19H2,1-2H3,(H2,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRZIOXAOGRZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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